[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid
Description
Properties
IUPAC Name |
[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7,13-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKAXBPCHWDATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=CC(=O)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378492 | |
| Record name | [4-(3-methoxy-3-oxoprop-1-enyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-58-0 | |
| Record name | [4-(3-methoxy-3-oxoprop-1-enyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is the pivotal reaction in the synthesis, enabling the formation of the carbon-carbon bond between the aromatic ring and the vinyl group:
- Catalyst : Tetrakis(triphenylphosphine)palladium (Pd(PPh3)4) is commonly employed as the catalyst.
- Base : Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) is used to facilitate the reaction.
- Solvent System : A mixture of aqueous and organic solvents such as degassed dioxane or a combination of methanol, tetrahydrofuran (THF), and water is used.
- Atmosphere : The reaction is carried out under nitrogen to prevent oxidation.
- Temperature and Time : Reflux conditions for extended periods (e.g., 72 hours) are typical to ensure complete conversion.
Example Procedure :
In one documented synthesis, tris(4-bromophenyl)amine was reacted with [4-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid (methyl ester form) in the presence of Pd(PPh3)4 and sodium carbonate in degassed dioxane under nitrogen reflux for 72 hours. This yielded the methyl ester intermediate with a 90% yield.
Esterification and Hydrolysis
- The boronic acid derivative is often first prepared as a methyl ester via esterification with methanol.
- After coupling, saponification (base-catalyzed hydrolysis) is performed to convert the methyl ester to the free boronic acid.
- Hydrolysis Conditions : Sodium hydroxide (NaOH) in a mixture of THF, water, and methanol, refluxed overnight, followed by acidification with hydrochloric acid to precipitate the product.
This two-step process ensures the introduction of the boronic acid group in its active form for subsequent applications.
Industrial and Scale-Up Considerations
- Industrial synthesis follows similar routes but emphasizes process optimization for yield, purity, and scalability.
- Continuous flow reactors and automated systems are often utilized to maintain consistent quality and improve throughput.
- The choice of solvent, catalyst loading, and reaction time are finely tuned to maximize efficiency and minimize byproducts.
Research Findings and Characterization Data
The synthesized compounds, including the methyl ester intermediates and final boronic acid, have been extensively characterized using:
- Nuclear Magnetic Resonance (NMR) : $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy confirm the chemical structure and purity.
- Melting Point Determination : Provides physical confirmation of compound identity.
- Elemental Analysis : Validates the empirical formula and purity.
- X-ray Crystallography : Single crystal X-ray diffraction has been used to elucidate the molecular structure of intermediates, confirming the stereochemistry and molecular conformation.
Summary Table of Preparation Conditions and Yields
| Step | Reagents/Conditions | Duration | Yield (%) | Notes |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh3)4 (0.015 eq), Na2CO3 (8 eq), dioxane, N2 reflux | 72 hours | ~90 | Coupling of brominated aromatic and boronic ester |
| Esterification (Methylation) | Methanol, acid catalyst | Variable | High | Preparation of methyl ester intermediate |
| Saponification (Hydrolysis) | NaOH (19 eq), THF/H2O/MeOH (1:1:1), reflux | Overnight | ~85 | Conversion of methyl ester to boronic acid |
| Purification | Extraction, column chromatography | - | - | Use of silica gel, n-hexane/ethyl acetate |
Concluding Remarks
The preparation of this compound is well-established through Suzuki-Miyaura coupling followed by hydrolysis steps. The process benefits from robust palladium catalysis, careful control of reaction conditions, and thorough purification protocols. The dual functionality of the compound, combining a boronic acid group with a conjugated enone system, is preserved through these methods, enabling its wide application in organic synthesis.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: As a boronic acid derivative, it readily participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation: The enone group can undergo oxidation reactions to form various oxidized products.
Reduction: The enone group can also be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Products: Formed through oxidation of the enone group.
Alcohols: Formed through reduction of the enone group.
Scientific Research Applications
Organic Synthesis
One of the primary applications of [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid is as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is pivotal in forming carbon-carbon bonds, allowing for the synthesis of biaryl compounds, which are essential in pharmaceuticals and materials science. The compound acts as a boron source that reacts with organohalides to produce substituted phenyl compounds .
Medicinal Chemistry
The structural characteristics of this compound make it a candidate for drug development, particularly in designing inhibitors for various biological targets. Boronic acids have been extensively studied for their ability to interact with diols in biological systems, making them useful in the development of enzyme inhibitors and other therapeutic agents .
Material Science
In material science, boronic acids are utilized in the synthesis of polymers and materials with specific properties. The ability of boronic acids to form reversible covalent bonds with diols allows for the creation of dynamic materials that can respond to environmental changes, such as pH or temperature .
Case Study 1: Suzuki-Miyaura Reaction
In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound as a coupling partner in synthesizing complex biaryl structures. The study reported high yields and selectivity, showcasing its potential for large-scale applications in pharmaceutical synthesis.
A research article in Bioorganic & Medicinal Chemistry Letters explored the inhibitory effects of boronic acid derivatives on certain enzymes involved in cancer metabolism. The findings indicated that this compound exhibited promising activity against specific targets, suggesting its utility as a lead compound for further drug development.
Mechanism of Action
The primary mechanism of action for [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The enone group can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
4-(trans-3-Ethoxy-3-oxo-1-propen-1-yl)benzeneboronic Acid
- Molecular Formula : C₁₁H₁₃BO₄ (MW 222.03)
- Key Differences : The ethoxy group replaces the methoxy substituent, increasing molecular weight and lipophilicity.
- Implications: The longer alkyl chain may reduce solubility in polar solvents compared to the methoxy analog.
[4-(1,3-Dioxan-2-yl)phenyl]boronic Acid
- Molecular Formula : C₁₀H₁₃BO₄ (MW 208.02)
- Key Differences : A 1,3-dioxane ring replaces the propenyl ester.
- Implications : The dioxane ring introduces steric bulk and electron-donating oxygen atoms, which may hinder Suzuki coupling efficiency. The cyclic structure could enhance stability but reduce conjugation effects critical for electronic applications .
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
- Molecular Formula : C₁₇H₁₉BO₄ (MW 314.14)
- Key Differences: Contains a methoxyethyl-phenoxy-methyl substituent.
- Implications : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) with a binding affinity of -8.7 kcal/mol, outperforming trichostatin A (-7.9 kcal/mol) . The ortho-substitution of the boronic acid group may optimize target binding compared to para-substituted analogs, highlighting the importance of substituent positioning.
Biological Activity
The compound [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid (CAS 380430-58-0) is a boronic acid derivative that has garnered attention due to its potential biological activities. This article focuses on its synthesis, biological properties, and applications, drawing from various research studies and reviews.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C10H11BO4 |
| Molecular Weight | 206.00 g/mol |
| Melting Point | 234°C to 240°C |
| Solubility | Slightly soluble in water |
| CAS Number | 380430-58-0 |
Structural Characteristics
The compound features a ketoethylenic moiety , which is characteristic of many bioactive chalcone derivatives. The presence of the boronic acid group enhances its reactivity and potential for biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of boronic acids, including this compound. Research indicates that chalcone derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231 .
Antimicrobial Activity
Boronic acids have also been investigated for their antimicrobial properties . In a study assessing the activity of various boronic acid derivatives, some exhibited notable effects against multidrug-resistant bacterial strains, suggesting that this compound may possess similar properties .
The proposed mechanisms by which boronic acids exert their biological effects include:
- Inhibition of Proteasome Activity : Boronic acids can bind to the active site of proteasomes, disrupting protein degradation pathways critical for cancer cell survival.
- Interference with Cell Signaling : They may affect signaling pathways involved in cell proliferation and apoptosis, leading to enhanced cancer cell death.
Study on Anticancer Activity
A specific study focused on a series of chalcone derivatives demonstrated that compounds similar to this compound exhibited potent inhibitory effects on cancer cell proliferation. The study reported IC50 values ranging from 0.87 to 12.91 μM in various cancer cell lines, indicating a promising therapeutic index .
Study on Antimicrobial Effects
Another investigation revealed that certain boronic acids could inhibit the growth of Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for these compounds were reported between 4–8 μg/mL, suggesting potential applications in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid, and how can its purity be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or carboxylation reactions. For example, analogous boronic acids (e.g., 4-(methoxycarbonyl)phenyl boronic acid) are synthesized using Rh(I)-catalyzed carboxylation with CO₂, yielding ~60-85% purity after recrystallization or column chromatography . Key steps include:
- Reaction Setup : Use a Pd or Rh catalyst (e.g., Pd(PPh₃)₄), base (K₂CO₃), and aryl halide precursors.
- Purification : Employ solvent recrystallization (e.g., DMSO/MeOH) or silica gel chromatography.
- Yield Optimization : Adjust stoichiometry (1:1.2 boronic acid to halide) and reaction time (12-24 hrs).
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include δ ~8.10 ppm (aromatic protons adjacent to boronic acid), δ ~3.93 ppm (methoxy group), and δ ~167 ppm (carbonyl carbon) . Compare with literature data for analogous compounds (e.g., 4-(methylthio)phenyl boronic acid ).
- Mass Spectrometry : Confirm molecular weight (MW 206.01) via high-resolution ESI-MS.
Q. What are the stability considerations for this compound under varying reaction conditions?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the boronic acid group.
- Reaction Stability : Avoid strong acids/bases; use biphasic systems (water/DCM) for reactions requiring aqueous conditions .
Advanced Research Questions
Q. How does the E-configuration of the propenyl group influence reactivity in Suzuki-Miyaura couplings?
- Methodological Answer :
- Steric/Electronic Effects : The E-configuration minimizes steric hindrance, enhancing coupling efficiency with aryl halides. Computational studies (DFT) can model the transition state to compare E/Z isomer reactivity.
- Experimental Validation : Perform kinetic studies under standardized conditions (e.g., Pd(OAc)₂, SPhos ligand) and monitor yields with HPLC .
Q. What role does the methoxy-3-oxo substituent play in directing electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer :
- Activation/Deactivation : The electron-withdrawing oxo group deactivates the ring, directing EAS to the para position. The methoxy group provides moderate ortho/para activation.
- Experimental Design : Perform nitration or halogenation reactions and analyze regioselectivity via NMR/X-ray crystallography .
Q. Can this compound be applied in supramolecular or materials chemistry due to its boronic acid moiety?
- Methodological Answer :
- Conductance Studies : Analogous boronic acids (e.g., 4-(methylthio)phenyl boronic acid) exhibit voltage-dependent conductance in single-molecule junctions. Use scanning tunneling microscopy (STM) to measure conductance under 100–200 mV .
- Supramolecular Assembly : Test diol-binding affinity (e.g., with saccharides) via fluorescence quenching or isothermal titration calorimetry (ITC) .
Q. How do computational methods predict the electronic properties of this compound, and how do they correlate with experimental data?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies and electrostatic potential maps.
- Validation : Compare calculated NMR shifts with experimental data (RMSD < 0.3 ppm for ¹H) .
Data Contradiction Analysis
Q. Discrepancies in reported yields for similar boronic acid derivatives: How to troubleshoot?
- Methodological Answer :
- Source Identification : Compare reaction conditions (e.g., catalyst loading, solvent purity). For example, 4-(methoxycarbonyl)phenyl boronic acid yields vary from 62% to 85% due to differences in Pd catalyst (PdCl₂ vs. Pd(OAc)₂) .
- Mitigation : Standardize catalyst sources, use anhydrous solvents, and monitor reaction progress via TLC.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
